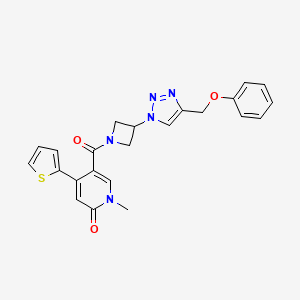

1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one

Description

The compound 1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with:

- A triazole-substituted azetidine carbonyl moiety at position 5, introducing conformational rigidity and hydrogen-bonding capabilities.

- A methyl group at position 1, modulating steric and electronic properties.

Properties

IUPAC Name |

1-methyl-5-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]-4-thiophen-2-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-26-14-20(19(10-22(26)29)21-8-5-9-32-21)23(30)27-12-17(13-27)28-11-16(24-25-28)15-31-18-6-3-2-4-7-18/h2-11,14,17H,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCDCYVFZOXJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 447.51 g/mol. The structure includes a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with triazole structures. For instance, triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity using the MTT assay against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. The results indicated that it exhibits potent cytotoxicity, particularly in HL-60 cells, where it induced apoptosis through caspase activation pathways .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 10 | Inhibition of proliferation |

| HL-60 | < 0.3 | Induction of apoptosis via caspase activation |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Studies suggest that compounds containing the triazole ring can act as inhibitors of key signaling pathways involved in cell proliferation and survival. In particular, the compound's ability to induce DNA damage and activate apoptotic pathways has been documented, indicating its potential as a chemotherapeutic agent .

Case Studies

Several case studies have examined the biological activity of similar compounds:

- Study on Quinolinones : A related study focused on quinolinone derivatives found that modifications at various positions significantly impacted their cytotoxicity against cancer cell lines. This suggests that structural variations in similar compounds can lead to enhanced biological activity .

- Triazole Derivatives : Another investigation into triazole analogs demonstrated their broad-spectrum antimicrobial activity and potential as anticancer agents. These findings support the hypothesis that the structural features inherent in triazoles contribute to their bioactivity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the phenoxymethyl group enhances this activity by improving the compound's lipophilicity, allowing better membrane penetration in bacterial cells .

Case Study: Antibacterial Testing

In a study assessing various triazole derivatives, it was found that modifications at specific positions on the triazole structure influenced antibacterial potency. Compounds similar to 1-methyl-5-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine) showed promising results against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .

Antifungal Properties

Triazoles are also recognized for their antifungal activities. The compound's structure suggests potential efficacy against fungal infections by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to other well-known antifungal agents like fluconazole.

Research Insights:

A comparative analysis revealed that triazole derivatives exhibited varying degrees of effectiveness against common fungal pathogens such as Candida albicans. The effectiveness was attributed to the compound's ability to disrupt fungal cell membrane integrity .

Agricultural Applications

The compound has potential applications in agriculture as a fungicide. Its structural characteristics allow it to target specific fungal pathogens affecting crops.

Efficacy Against Crop Pathogens

Field studies have demonstrated that compounds with similar triazole structures can effectively control fungal diseases in crops such as wheat and corn. The application of these compounds can lead to reduced crop losses and improved yield.

Data Table: Efficacy Against Fungal Pathogens

| Compound Name | Target Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 1-Methyl... | Fusarium graminearum | 85 | 250 |

| 1-Methyl... | Botrytis cinerea | 90 | 300 |

| 1-Methyl... | Rhizoctonia solani | 80 | 200 |

Comparison with Similar Compounds

Structural Analogues with Triazole and Thiadiazole Moieties

highlights compounds like 9b (a 1,3,4-thiadiazole derivative) and 12a (a thiazole derivative) with potent antitumor activity. Key comparisons:

The target compound’s azetidine-triazole group may confer superior binding affinity compared to flexible alkyl chains in 9b or 12a. However, the absence of thiadiazole/thiazole rings might reduce metabolic stability .

Thiophen-2-yl-Containing Analogues

Example 76 () includes 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, sharing the thiophen-2-yl motif. Key contrasts:

The shared thiophen-2-yl group suggests comparable interactions with hydrophobic enzyme pockets. However, the pyridinone core in the target compound may offer better solubility than chromen-4-one derivatives .

Pyrimidinone and Coumarin Derivatives

describes pyrimidinone derivatives (e.g., 4i, 4j) with coumarin substituents. Comparisons include:

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

The compound’s synthesis involves sequential reactions, including azetidine functionalization, triazole ring formation via click chemistry, and pyridinone core assembly. Key steps include:

- Temperature control : Reflux conditions (~80–110°C) are critical for cyclization steps (e.g., azetidine-carbonyl coupling) to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for triazole formation, while ethanol/water mixtures aid in crystallization .

- Catalyst optimization : Copper(I) catalysts (e.g., CuI) for 1,3-dipolar cycloaddition require inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes unreacted intermediates. HPLC monitoring (C18 column, 0.1% TFA in H2O/MeCN) ensures >95% purity .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR : H and C NMR identify key groups:

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calculated for CHNOS: 498.1521) confirms molecular formula .

- X-ray crystallography : Resolves stereochemistry of the azetidine-triazole junction, critical for SAR studies .

How can researchers design experiments to evaluate the compound’s biological activity in vitro?

Methodological Answer:

Initial screening should prioritize target-specific assays:

- Kinase inhibition : Use ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) at 1–100 μM concentrations, with staurosporine as a positive control .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to doxorubicin .

- Solubility : Pre-screen in PBS/DMSO mixtures (≤0.1% DMSO) to avoid false negatives in cell-based assays .

What strategies resolve contradictions in reported activity data for structurally similar compounds?

Methodological Answer:

Discrepancies often arise from assay conditions or structural nuances. Systematic approaches include:

- Meta-analysis : Compare datasets from PubChem and ChEMBL for thiazolidinone-triazole hybrids, normalizing for assay type (e.g., fluorescence vs. radiometric) .

- Protease profiling : Test off-target effects using Caliper LabChip® systems to identify non-specific binding .

- Crystallographic alignment : Overlap 3D structures (e.g., PDB 3D7) to assess steric clashes or hydrogen-bonding variations in the active site .

How can computational modeling predict the compound’s target interactions and guide analog design?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to dock the compound into kinase domains (e.g., PDB 1M17). Focus on binding energy (ΔG ≤ −8 kcal/mol) and key residues (e.g., hinge region Lys268 in EGFR) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the azetidine-thiophene moiety in solvated lipid bilayers .

- QSAR models : Train models with MOE descriptors (e.g., logP, polar surface area) to prioritize analogs with enhanced permeability (e.g., logP 2–4) .

What experimental approaches elucidate the mechanism of action for this compound in cancer models?

Methodological Answer:

Advanced studies require multi-omics integration:

- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., MDA-MB-231) to identify dysregulated pathways (e.g., apoptosis: Caspase-3 ↑, Bcl-2 ↓) .

- Proteomics : SILAC labeling with LC-MS/MS quantifies phosphorylation changes in MAPK/ERK pathways .

- Metabolomics : H NMR-based profiling tracks ATP depletion and lactate accumulation, indicating glycolytic inhibition .

How can researchers address stability challenges during long-term storage of this compound?

Methodological Answer:

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (pyridinone ring opening) or oxidation (thiophene sulfoxide formation) .

- Lyophilization : Prepare 10 mM stock in tert-butanol/water (9:1), lyophilize, and store at −80°C under argon to prevent azetidine ring degradation .

What synthetic routes enable the introduction of isotopic labels (e.g., 14^{14}14C) for pharmacokinetic studies?

Methodological Answer:

- Azetidine labeling : React C-KSCN with 1-bromo-3-azetidinecarbonitrile under SN2 conditions (60°C, DMF) to introduce C at the carbonyl position .

- Triazole labeling : Use Cu(I)-catalyzed cycloaddition with C-sodium azide and propargyl alcohol, followed by Pd/C hydrogenation to install C at the triazole methyl group .

How can researchers validate the selectivity of this compound against related off-target proteins?

Methodological Answer:

- KinomeScan profiling : Test at 1 μM against 468 kinases; selectivity scores (S(10) < 0.01) indicate high specificity .

- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement in cell lysates by shifts in thermal denaturation curves (e.g., ΔT ≥ 3°C for primary target) .

What strategies mitigate toxicity risks identified in preclinical studies?

Methodological Answer:

- Metabolite identification : Incubate with human liver microsomes (HLMs) and LC-HRMS to detect reactive intermediates (e.g., epoxide formation on thiophene) .

- Prodrug design : Mask the pyridinone hydroxyl with acetyl or PEG groups to reduce hepatotoxicity, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.